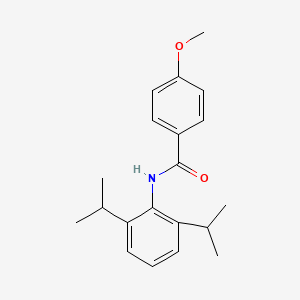

N-(2,6-diisopropylphenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

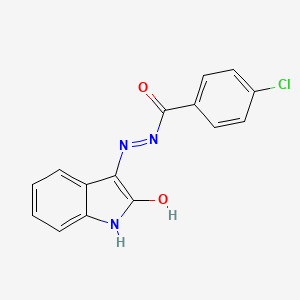

The synthesis of N-(2,6-diisopropylphenyl)-4-methoxybenzamide and its derivatives often involves condensation reactions between amine and carboxylic acid derivatives. For example, Oladipo et al. (2021) describe the synthesis of a new Schiff base derived from the condensation of 4-methoxybenzaldehyde and 2,6-diisopropylaniline. This process involves single-crystal X-ray diffraction, NMR, FT-IR, and UV–vis spectroscopies to elucidate the compound's structure (Oladipo et al., 2021).

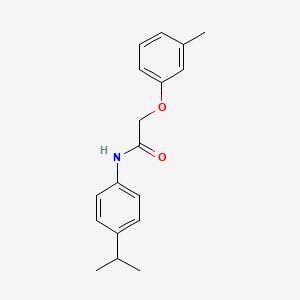

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,6-diisopropylphenyl)-4-methoxybenzamide has been studied extensively. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

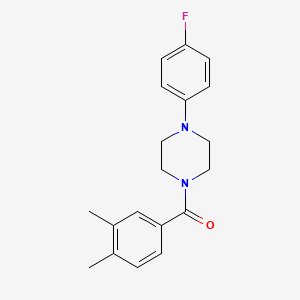

Chemical Reactions and Properties

Chemical reactions involving N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives can vary widely, from simple acylation reactions to complex cycloadditions. The Rh(III)-catalyzed reaction of N-methoxybenzamides, as discussed by Li et al. (2019), offers a rapid entry to complex molecular architectures from readily available starting materials, demonstrating the compound's versatility in synthetic chemistry (Li et al., 2019).

Physical Properties Analysis

Physical properties such as molar refraction, polarizability, and crystal polymorphism can provide insights into the compound's behavior in different states. Sawale et al. (2016) explored the molar refraction and polarizability of a related antiemetic drug, highlighting the impact of molecular structure on these physical properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives, such as reactivity and bonding characteristics, can be significantly influenced by their molecular structure. For example, the work by Zhou et al. (2018) on cyclometalated complexes highlights the role of molecular geometry in determining reactivity and the potential for catalysis (Zhou et al., 2018).

Wissenschaftliche Forschungsanwendungen

Rh(III)-Catalyzed Directed C-H Olefination

A study by Rakshit et al. (2011) highlighted an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, characterized by its mild, practical, selective, and high-yielding nature, utilizes the N-O bond as an internal oxidant. Changing the substituent of the directing/oxidizing group can selectively form valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Regioselective Ortho-Acetoxylation/Methoxylation

The work by Reddy et al. (2011) demonstrated a highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides through C–H activation, producing 2-acetoxybenzamides in good yields. Additionally, ortho-methoxylation was achieved using methanol under similar conditions (Reddy et al., 2011).

Antibacterial Synthesis and Characterization

Haydon et al. (2010) identified potent antistaphylococcal compounds with improved pharmaceutical properties through the exploration of structure−activity relationships of alkyl derivatives of 3-methoxybenzamide, a weak inhibitor of the bacterial cell division protein FtsZ (Haydon et al., 2010).

Inhibition of Cell Division in Bacillus subtilis

Ohashi et al. (1999) discussed how 3-Methoxybenzamide (3-MBA), known as an inhibitor of ADP-ribosyltransferase, disrupts cell division in Bacillus subtilis, causing filamentation and cell lysis. Genetic analysis indicated that the primary target of the drug involves the FtsZ function during vegetative growth and sporulation (Ohashi et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-13(2)17-7-6-8-18(14(3)4)19(17)21-20(22)15-9-11-16(23-5)12-10-15/h6-14H,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJANXYCHXOSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)